8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Chemical Reactions Analysis
8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders . In industry, it is used in the development of nematicidal agents .
Mechanism of Action
The mechanism of action of 8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
8-[(5-Methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include tropine, tropanol, and other tropane alkaloids. These compounds share a similar bicyclic structure but differ in their substituents and stereochemistry, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
8-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-2-5-13(16-9)8-14-10-3-4-11(14)7-12(15)6-10/h2,5,10-12,15H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMANXVFNPNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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